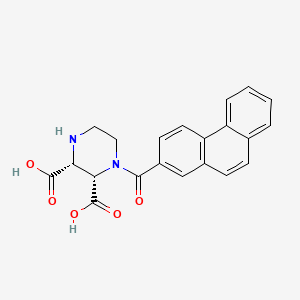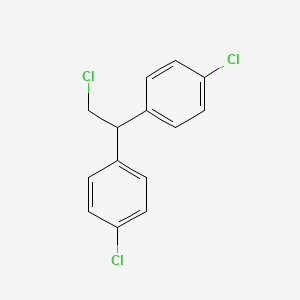
Pradefovir
Overview
Description
Pradefovir mesylate, also known as MB-06886, Hepavir B, and remofovir mesylate, is an orally administered small molecule compound . It belongs to a novel series of phosphate and phosphonate prodrugs of adefovir . Adefovir (Hepsera) is an acyclic phosphonate analogue of adenine that is used to treat hepatitis B virus . Pradefovir was designed to specifically target the liver and reduce risks to external tissue, especially the kidneys, while improving results of adefovir .
Synthesis Analysis
The synthesis of Pradefovir involves the condensation of adefovir with 1-(3-chlorophenyl)-1,3-propanediol . The synthesis includes stereoselective resolution of racemic intermediate 1-(3-chlorophenyl)-1,3-dihydroxypropane through diastereomeric menthone adducts .Molecular Structure Analysis
Pradefovir has a molecular formula of C17H19ClN5O4P . It is a cyclodiester antiviral prodrug with specific activity against hepatitis B virus (HBV) .Chemical Reactions Analysis
Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This allows for increased Hepsera concentrations selectively in the liver .Physical And Chemical Properties Analysis
Pradefovir has a molecular weight of 519.896 . It is a small molecule and is highly stable in both plasma and tissues .Scientific Research Applications
Anti-Hepatitis B Virus Drug
Pradefovir is a novel liver-targeting drug that has been shown to be effective against the hepatitis B virus . It is efficiently converted to adefovir [9-(2-phosphonylmethoxyethyl) adenine (PMEA)], producing high hepatic PMEA concentration but low levels in the systemic circulation and kidney .
Pharmacokinetics and Pharmacogenetics
Studies have been conducted to evaluate the tolerability, adverse effect (AEs), pharmacokinetics, and pharmacogenetics of a single ascending dose of pradefovir . The peak plasma concentration (C max) and area under the curve (AUC) 0–48 of serum pradefovir ranged from (21.41 ± 12.98) to (447.33 ± 79.34) ng/mL and (46.10 ± 29.45) to (748.18 ± 134.15) ng h/mL across the dose range, respectively .
Safety Profile
The single oral dose of pradefovir up to 120 mg was well tolerated . A total of 29 dose-limited mild AEs were reported in 17 subjects . Generally, no kidney impairment was observed .
Genetic Variability
Pharmacogenetic analysis identified three metabolism-related single nucleotide polymorphism (SNP) locis, P450 (cytochrome) oxidoreductase [POR (rs6965343)], arylamine N-acetyltransferases [NAT1 (rs4986993)] and CYP2F1 (rs305968)], and one distribution-related loci, orosomucoid 2 [ORM2 (rs12685968)] . These SNPs may be associated with variable rates of adverse events .
Clinical Trials
In a phase 2 clinical trial, pradefovir showed good efficacy and an acceptable safety profile compared with TDF . These findings indicate that pradefovir is a promising novel NA for the treatment of CHB .
Viral Suppression
Regarding HBV DNA viral suppression, pradefovir doses of 30–75 mg proved noninferior to TDF at 300 mg .
Mechanism of Action
Target of Action
Pradefovir is an orally administered small molecule compound that belongs to a novel series of phosphate and phosphonate prodrugs of adefovir . Adefovir is an acyclic phosphonate analogue of adenine that is used to treat hepatitis B virus . The primary target of Pradefovir is the liver, where it is predominantly expressed .
Mode of Action
Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This allows for increased Hepsera concentrations selectively in the liver .
Biochemical Pathways
Pradefovir is efficiently converted to adefovir [9-(2-phosphonylmethoxyethyl) adenine (PMEA)], producing high hepatic PMEA concentration but low levels in the systemic circulation and kidney . This conversion allows for the inhibition of the hepatitis B virus DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate .
Pharmacokinetics
The peak plasma concentration (Cmax) and area under the curve (AUC) 0–48 of serum pradefovir ranged from (21.41 ± 12.98) to (447.33 ± 79.34) ng/mL and (46.10 ± 29.45) to (748.18 ± 134.15) ng h/mL across the dose range, respectively . The Cmax and AUC 0–48 of serum PMEA ranged from 18.10 ± 4.96 to 312.33 ± 114.19 ng/mL and 72.65 ± 28.25 to 1095.48 ± 248.47 ng h/mL .
Result of Action
The result of Pradefovir’s action is the inhibition of the hepatitis B virus DNA polymerase (reverse transcriptase), which leads to the termination of the DNA chain . This inhibits the replication of the hepatitis B virus, thereby treating the infection .
Action Environment
The action of Pradefovir is influenced by the expression of cytochrome P-450 (CYP) 3A4 in the liver . Additionally, the conversion of Pradefovir to PMEA can be influenced by single nucleotide polymorphisms (SNPs) in genes related to metabolism and distribution .
properties
IUPAC Name |
9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHAOBXDGOXRR-HJFSHJIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870372 | |
| Record name | Pradefovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pradefovir | |
CAS RN |
625095-60-5 | |
| Record name | Pradefovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pradefovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15550 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pradefovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRADEFOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZE85Q9Q61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



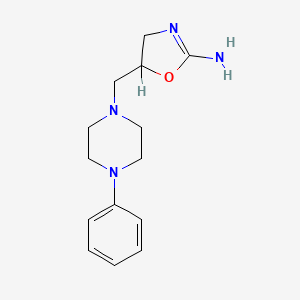
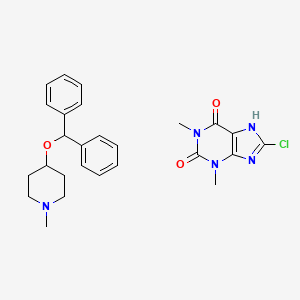


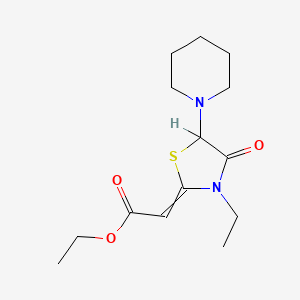
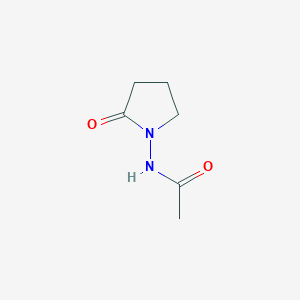
![6-[[(1S)-2-[(2-aminoacetyl)amino]-2-oxo-1-phenylethyl]-(pyridine-4-carboximidoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1677959.png)
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1677961.png)
![3-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(4,5-dihydrothiazol-2-yl)benzamide](/img/structure/B1677962.png)
